2-amino-N,N-diethyl-2-phenylacetamide
Description
Contextualization within the Phenylacetamide Class
The phenylacetamide class of organic compounds is characterized by an acetamide (B32628) moiety directly attached to a phenyl group. ontosight.airesearchgate.net This structural motif is found in a variety of biologically active molecules and serves as a versatile scaffold in medicinal chemistry. Phenylacetamides are amide derivatives of phenylacetic acids and are recognized for their presence in various natural and synthetic compounds. ontosight.airesearchgate.netsmolecule.com
The versatility of the phenylacetamide core allows for a wide range of chemical modifications, enabling the synthesis of derivatives with diverse properties. For instance, N,N-diethyl-2-phenylacetamide (DEPA) is a well-known synthetic member of this class, recognized for its insect repellent properties. nih.gov Research into DEPA and its analogs has highlighted the importance of the phenylacetamide backbone in designing molecules with specific biological interactions. researchgate.netnih.gov
The chemical properties of phenylacetamides can be tuned by introducing different substituents on the phenyl ring, the alpha-carbon, or the amide nitrogen. These modifications can influence the compound's polarity, lipophilicity, and steric profile, which in turn can affect its biological activity. The investigation of such derivatives is a common strategy in the development of new chemical entities with desired functionalities.
Rationale for Academic Investigation of the 2-Amino-N,N-Diethyl-2-Phenylacetamide Scaffold
The academic interest in the this compound scaffold stems from the potential for novel properties arising from the combination of its structural features. The rationale for its investigation can be understood by considering the contributions of its constituent parts: the N,N-diethyl-2-phenylacetamide core and the 2-amino substituent.
The N,N-diethyl-2-phenylacetamide (DEPA) component has been the subject of research, particularly in the context of its biological activity. nih.gov Studies on DEPA and its analogs have explored their potential applications, driving further interest in related structures. researchgate.netnih.gov The diethylamide group is a common feature in various biologically active compounds and can influence factors such as metabolic stability and receptor binding.
The introduction of an amino group at the alpha-carbon (the 2-position) to the phenylacetamide scaffold introduces a key functional group with significant implications for the molecule's chemical and biological profile. The 2-amino-2-phenylacetamide (B42336) structure itself is a known chemical entity and serves as a building block in organic synthesis. nih.gov The presence of a primary amine provides a site for further chemical modifications, allowing for the creation of a library of derivatives for screening and optimization. Furthermore, the amino group can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition in biological systems.
The combination of the 2-amino group with the N,N-diethyl-2-phenylacetamide framework in a single molecule presents a unique scaffold that has not been extensively explored. Academic investigation is warranted to understand how these structural features interact to influence the compound's physicochemical properties and potential biological activities. Research in this area could lead to the discovery of new chemical probes or lead compounds with novel mechanisms of action. The synthesis and characterization of this compound and its derivatives would provide valuable data for structure-activity relationship studies and contribute to the broader understanding of the chemical space of phenylacetamides.
Data Tables
Table 1: Physicochemical Properties of Related Phenylacetamide Compounds
| Property | N,N-Diethyl-2-phenylacetamide (DEPA) | 2-Amino-2-phenylacetamide |
| Molecular Formula | C12H17NO ontosight.ai | C8H10N2O nih.gov |
| Molecular Weight | 191.27 g/mol echemi.com | 150.18 g/mol nih.gov |
| Appearance | Colorless to pale yellow liquid | Solid |
| Boiling Point | 169-171 °C at 18 mm Hg chemicalbook.com | Not available |
| Melting Point | Not applicable | Not available |
| Solubility | Soluble in most organic solvents | Not available |
| CAS Number | 2431-96-1 ontosight.ai | 700-63-0 nih.gov |
Table 2: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.29 g/mol |
| Appearance | Solid or liquid |
| Boiling Point | Higher than DEPA due to the amino group |
| Melting Point | Dependent on crystalline structure |
| Solubility | Likely soluble in organic solvents and potentially in acidic aqueous solutions |
| CAS Number | Not assigned |
Note: The data in Table 2 is predictive and based on the structural similarities to related compounds. Experimental verification is required.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,N-diethyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPELKXJLJANTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 2 Amino N,n Diethyl 2 Phenylacetamide Analogs
Computational Approaches in SAR and QSAR Modeling
Computational methods are indispensable tools in modern medicinal chemistry for investigating SAR and developing predictive QSAR models. These approaches allow for the analysis of large datasets of chemical structures and their associated biological activities to identify key molecular features that govern their pharmacological effects.
Development and Validation of QSAR Models
The development of a robust QSAR model involves several key stages. Initially, a dataset of compounds with known biological activities is compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic descriptors.
A crucial step in QSAR modeling is the selection of the most relevant descriptors that have a significant correlation with the biological activity. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are employed to build the mathematical model that relates the selected descriptors to the activity.
The predictive power and robustness of the developed QSAR model must be rigorously validated. Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the model's internal consistency. External validation, where the model's ability to predict the activity of an independent set of compounds (test set) is evaluated, is considered the most stringent test of a QSAR model's predictive capability. A high correlation coefficient (R²) for the training set and a high predictive R² (R²pred) for the test set are indicative of a reliable and predictive QSAR model.
Theoretical Prediction of Biological Activities Based on Molecular Structure
Once a validated QSAR model is established, it can be used to theoretically predict the biological activities of novel, unsynthesized compounds based solely on their molecular structures. This predictive capability is a cornerstone of rational drug design, as it allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and biological testing. By calculating the relevant molecular descriptors for a new analog of 2-amino-N,N-diethyl-2-phenylacetamide, its potential biological activity can be estimated using the established QSAR equation. This in silico approach significantly reduces the time and resources required for the discovery of new bioactive molecules by prioritizing the synthesis of compounds with a higher probability of success.
Analysis of Molecular Descriptors and Their Correlation with Activity
The analysis of the molecular descriptors included in a QSAR model provides valuable insights into the physicochemical properties that are critical for the biological activity of this compound analogs. For instance, a positive correlation with a descriptor related to lipophilicity (e.g., logP) would suggest that increasing the compound's hydrophobicity may enhance its activity, potentially by improving its ability to cross cell membranes. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance at the target binding site.
Commonly studied molecular descriptors and their potential implications are summarized in the table below:
| Descriptor Category | Example Descriptors | Potential Correlation with Bioactivity |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences electrostatic interactions with the target receptor. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Affects the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP, Hydrophobic surface area | Governs membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices, Wiener index | Describes the branching and shape of the molecule. |
By understanding the correlation between these descriptors and biological activity, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to improved potency and selectivity.
Elucidation of Key Structural Determinants for Bioactivity
Identifying the key structural features of this compound that are essential for its biological activity is a primary goal of SAR studies. This involves systematically modifying different parts of the molecule and observing the effect of these changes on its potency.
Impact of Substituent Variations on Phenyl Ring and Amide Nitrogen
The phenyl ring and the amide nitrogen are two key regions for structural modification in the this compound scaffold.
Phenyl Ring Substitutions: The nature, position, and size of substituents on the phenyl ring can significantly influence the compound's interaction with its biological target. For a related series of 2-amino-N-phenylacetamide inhibitors, it was found that even minor changes to the phenyl ring could impact activity, while significant modifications often led to a loss of potency. nih.gov In other related compounds, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance biological activity.
The following table illustrates hypothetical effects of different substituents on the phenyl ring based on general SAR principles observed in similar compound series:
| Position of Substitution | Type of Substituent | Expected Impact on Bioactivity | Rationale |
| Para | Electron-donating (e.g., -OCH₃) | May increase or decrease activity | Can alter electronic properties and steric bulk. |
| Meta | Electron-withdrawing (e.g., -Cl, -NO₂) | May increase activity | Can enhance binding affinity through favorable electronic interactions. |
| Ortho | Bulky group (e.g., -t-butyl) | Likely to decrease activity | May cause steric hindrance with the target protein. |
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of this compound analogs aims to identify the low-energy, biologically active conformation. The flexibility of the molecule, particularly the rotatable bonds in the acetamide (B32628) side chain, allows it to adopt various spatial arrangements.
The interaction between a ligand and its target is a dynamic process. The ligand must adopt a specific conformation to fit optimally into the binding site of the receptor. Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the potential energy of different conformations and identify the most stable ones. The study of related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides has shown that different conformers can coexist and their relative populations can be influenced by the solvent environment.
Understanding the preferred conformation of bioactive analogs provides a template for the design of new molecules with improved affinity and selectivity. By designing molecules that are pre-organized in the bioactive conformation, the entropic penalty of binding can be reduced, leading to a more favorable binding free energy.
SAR in Defined Pharmacological Contexts
Inhibition of Specific Biological Targets (e.g., Slack Potassium Channels, TSPO, Clp protein)
Slack Potassium Channels:
A significant body of research has focused on the SAR of 2-amino-N-phenylacetamide derivatives as inhibitors of the Slack (KCNT1) potassium channel, a target implicated in rare and severe forms of epilepsy such as Malignant Migrating Partial Seizures of Infancy. High-throughput screening identified the 2-amino-N-phenylacetamide VU0606170 as a compound with low micromolar potency against both wild-type and certain mutant Slack channels.
Subsequent SAR studies on this scaffold have demonstrated a notably "flat" relationship. This indicates that significant structural modifications to the parent molecule often lead to a substantial loss of inhibitory activity. The research explored modifications in five distinct regions of the 2-amino-N-phenylacetamide chemotype. While major alterations were not well-tolerated, more subtle changes resulted in analogs that retained Slack inhibitory activity and selectivity profiles similar to the original hit compound, VU0606170.
| Compound | Target | Activity (IC₅₀) | Assay Type |
| VU0606170 | WT Slack | Low µM | Tl⁺ flux & Patch-clamp |
| VU0606170 | A934T Slack | Low µM | Tl⁺ flux & Patch-clamp |
This table presents a summary of the inhibitory activity of the lead compound VU0606170 against Slack potassium channels.
Translocator Protein (TSPO):
While not bearing the 2-amino moiety, analogs of N,N-diethyl-2-phenylacetamide have been extensively investigated as ligands for the 18 kDa translocator protein (TSPO), a marker of neuroinflammation. These studies highlight how modifications to the core phenylacetamide structure influence binding affinity. For instance, the development of pyrazolopyrimidine-based acetamide derivatives, such as DPA-714, has led to potent TSPO ligands. Further optimization, including the substitution of methyl with ethyl groups on the pyrazolopyrimidine core, resulted in VUIIS1008, a ligand with a 36-fold enhancement in binding affinity compared to DPA-714. These findings, although on a different series of analogs, underscore the sensitivity of the acetamide scaffold to structural changes in the context of TSPO binding.
| Compound | Target | Binding Affinity (Kᵢ) |
| DPA-713 | TSPO | 4.7 nM |
| DPA-714 | TSPO | 7.0 nM |
| VUIIS1008 | TSPO | 0.18 nM |
This table showcases the binding affinities of selected N,N-diethyl-2-phenylacetamide analogs for the translocator protein (TSPO).
Clp Protein:
Currently, there is a lack of available scientific literature detailing the structure-activity relationships of this compound analogs concerning the inhibition of Clp (Caseinolytic protease) proteins.
Efficacy against Pathogenic Organisms
There is limited direct evidence in the reviewed scientific literature regarding the efficacy of this compound analogs against pathogenic microorganisms such as bacteria, viruses, or parasites.
However, extensive research has been conducted on the related compound N,N-diethyl-2-phenylacetamide (DEPA), which lacks the 2-amino group, as an insect repellent. DEPA has demonstrated broad-spectrum repellency against various hematophagous arthropods, including mosquitoes and black flies, which are vectors for numerous pathogenic organisms. Studies have shown that the repellent efficacy of DEPA is comparable to that of N,N-diethyl-m-toluamide (DEET). The SAR of DEPA analogs has been explored to develop safer and more effective repellents. For example, topical formulations of newer analogs, such as N,N-diethyl-2-(3-methoxyphenyl)-acetamide and N,N-diethyl-2-(4-methylphenyl)-acetamide, have shown protection against Aedes aegypti mosquitoes for up to 5.5 hours.
| Compound | Organism | Efficacy |
| DEPA | Aedes aegypti | 6-8 hours protection |
| DEPA | Black flies | Effective repellent |
| DEPA | Land leeches | Effective repellent |
| N,N-diethyl-2-(3-methoxyphenyl)-acetamide | Aedes aegypti | Up to 5.5 hours protection |
| N,N-diethyl-2-(4-methylphenyl)-acetamide | Aedes aegypti | Up to 5.5 hours protection |
This table summarizes the repellent efficacy of N,N-diethyl-2-phenylacetamide (DEPA) and its analogs against various organisms. It is important to note that these compounds lack the 2-amino substitution.
Receptor Binding Affinity and Selectivity
The receptor binding profile of this compound analogs has been primarily characterized in the context of their activity as Slack channel inhibitors. The lead compound, VU0606170, and its closely related analogs have been evaluated for selectivity against other members of the Slo family of potassium channels, such as Slick and Maxi-K, demonstrating a degree of selectivity for Slack.
Furthermore, some analogs within this chemical class have been noted for potential off-target effects. For instance, one compound was observed to cause 74% displacement at GABA-A chloride channels in a binding displacement assay, suggesting possible GABAergic modulatory activity. This highlights the importance of comprehensive selectivity profiling in the development of these compounds. The hERG channel, a critical consideration for cardiac safety, has also been assessed, with VU0606170 showing an IC₅₀ value greater than 10 µM, indicating a lower risk of cardiac liability.
For the related, non-amino, N,N-diethyl-2-phenylacetamide analogs targeting TSPO, high selectivity is a key feature. These ligands generally exhibit subnanomolar affinity for TSPO with high selectivity over other receptors.
| Compound | Primary Target | Selectivity Profile |
| VU0606170 | Slack Channel | Selective over Slick and Maxi-K channels; IC₅₀ > 10 µM for hERG |
| Related Analog | Slack Channel | Showed 74% displacement at GABA-A channels |
| VUIIS1008 | TSPO | High selectivity for TSPO |
This table provides an overview of the receptor binding and selectivity profiles for representative this compound analogs and related compounds.
Advanced Analytical and Characterization Methodologies for 2 Amino N,n Diethyl 2 Phenylacetamide and Its Analogs
Spectroscopic Characterization
Spectroscopic methods are indispensable for the detailed structural elucidation of 2-amino-N,N-diethyl-2-phenylacetamide, offering insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms. For a related compound, N,N-diethyl-2-phenylacetamide, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the ethyl groups (triplet and quartet patterns) and the phenyl group (multiplet in the aromatic region), as well as a singlet for the methylene (B1212753) protons adjacent to the carbonyl group.
¹³C-NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The ¹³C-NMR spectrum of 2-phenylacetamide, a structural analog, shows characteristic peaks for the carbonyl carbon, the methylene carbon, and the aromatic carbons. chemicalbook.comspectrabase.com For this compound, additional signals corresponding to the diethylamino group's carbons would be present.
Interactive Table: Predicted ¹³C-NMR Chemical Shifts for 2-Phenylacetamide Analogs
| Carbon Atom | 2-Phenylacetamide | N,N-Diethyl-2-phenylacetamide |
|---|---|---|
| Carbonyl (C=O) | ~175 ppm | ~171 ppm |
| Methylene (CH₂) | ~43 ppm | ~42 ppm |
| Phenyl C1 (ipso) | ~136 ppm | ~137 ppm |
| Phenyl C2, C6 | ~129 ppm | ~129 ppm |
| Phenyl C3, C5 | ~129 ppm | ~129 ppm |
| Phenyl C4 | ~127 ppm | ~127 ppm |
| N-Ethyl CH₂ | N/A | ~41 ppm |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features. For the related compound N,N-diethyl-m-toluamide (DEET), a characteristic band for the C=O stretching of the amide is observed around 1635 cm⁻¹. researchgate.net The spectrum of N-phenylacetamide also shows a prominent C=O stretch. nist.gov
Interactive Table: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (primary amine) | Stretching | 3400-3250 (two bands) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=O (amide) | Stretching | 1680-1630 |
| C=C (aromatic) | Stretching | 1600-1450 |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.
The mass spectrum of N,N-diethyl-2-phenylacetamide shows a top peak at m/z 100 in GC-MS analysis. nih.gov For this compound, the molecular ion peak would be observed, and fragmentation would likely involve cleavage of the amide bond and loss of the diethylamino group.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and is well-suited for determining the purity of this compound. A reversed-phase HPLC method, often utilizing a C18 column, is commonly employed. nih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile. nih.govresearchgate.net Detection is often achieved using a UV detector. nih.gov This method can be used to monitor the progress of a reaction by quantifying the disappearance of starting materials and the appearance of the product. researchgate.net
A developed HPLC method for a similar compound, 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide (B32628), demonstrated linearity with a correlation coefficient (r²) of 1.000. nih.gov The precision of such methods is often high, with relative standard deviation values for intra- and interday studies being less than 1%. nih.gov
Interactive Table: Typical HPLC Parameters for Analysis of Related Acetamides
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Potassium phosphate (B84403) buffer (pH 7.0)-acetonitrile (47:53, v/v) nih.gov |
| Detection | UV at 254 nm nih.gov |
| Flow Rate | 1.5 mL/min researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for analyzing volatile and thermally stable compounds. While the primary amino group in this compound may require derivatization to improve its volatility and chromatographic behavior, GC-MS is valuable for assessing purity and identifying byproducts, such as those resulting from alkylation reactions. nih.govmdpi.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for identification.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique extensively employed in synthetic organic chemistry to monitor the progress of chemical reactions. Its application is crucial in the synthesis of this compound and its analogs, allowing for the qualitative assessment of the consumption of starting materials, the formation of intermediates, and the appearance of the final product. This subsection details the methodologies and findings related to the use of TLC in monitoring reactions involving these compounds.
The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. The separation is based on the polarity of the compounds, with less polar compounds generally traveling further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values.
In the context of synthesizing this compound, a typical reaction would be the amidation of 2-amino-2-phenylacetic acid or its activated derivative with diethylamine (B46881). TLC is used to track the disappearance of the starting carboxylic acid and the formation of the corresponding amide. By spotting the reaction mixture alongside the starting material on a TLC plate, a direct comparison can be made. A completed reaction is typically indicated by the complete disappearance of the starting material spot and the appearance of a new spot corresponding to the product.
Stationary and Mobile Phases
For the analysis of this compound and its precursors, silica gel 60 F254 plates are commonly used as the stationary phase due to their versatility and wide range of applications. The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems can be employed, with the polarity of the eluent being adjusted to suit the specific compounds being analyzed. Given the presence of both an amino group and an amide group in the target molecule, moderately polar to polar solvent systems are generally effective.
For closely related N,N-diethyl-2-phenylacetamide, a non-polar mobile phase system has been successfully used, demonstrating the impact of the amino group on the required polarity of the eluent. The following table summarizes various mobile phase systems that are applicable for monitoring reactions involving this compound and its analogs.
| Mobile Phase Composition (v/v) | Typical Application | Rationale |
|---|---|---|
| Diethyl Ether / Petroleum Ether (70:30) | Analysis of non-polar analogs like N,N-diethyl-2-phenylacetamide. | Effective for separating less polar compounds. |
| Methanol / Chloroform (5:95) | Monitoring the formation of peptide-like structures. | A slightly more polar system suitable for compounds with amide bonds. |
| n-Butanol / Acetic Acid / Water (3:1:1) | Separation of amino acids and their derivatives. | A polar, protic system ideal for resolving polar, zwitterionic compounds like amino acids. |
| Ethanol / Methanol / Chloroform (1:1:2) | Analysis of amino acid derivatives. | A moderately polar system providing good resolution for a range of amino acid-related compounds. |
Visualization Techniques
Since this compound and its precursors are often colorless, various visualization techniques are required to observe the spots on the TLC plate. The presence of a phenyl group allows for visualization under UV light (254 nm), where the compound will appear as a dark spot on a fluorescent background. However, for more specific or sensitive detection, chemical staining reagents are employed. The choice of stain depends on the functional groups present in the molecules of interest.
For the target compound and its starting materials, which contain a primary amine, ninhydrin (B49086) is a highly specific and effective visualizing agent. General-purpose oxidizing stains can also be used to visualize all organic compounds on the plate.
| Visualization Reagent | Procedure | Observed Result | Functional Group Detected |
|---|---|---|---|
| UV Light (254 nm) | Examine the dried plate under a UV lamp. | Dark spots against a green fluorescent background. | Aromatic rings and conjugated systems. |
| Ninhydrin | Spray the plate with a ninhydrin solution and heat gently. | Purple or reddish-purple spots. | Primary and secondary amines. |
| Potassium Permanganate (KMnO4) | Dip or spray the plate with a basic solution of KMnO4. | Yellow-brown spots on a purple background. | Oxidizable functional groups (amines, amides, etc.). |
| Phosphomolybdic Acid (PMA) | Dip or spray the plate with a PMA solution and heat. | Dark blue or green spots on a yellow-green background. | Most organic compounds. |
Research Findings and Data
While specific TLC data for this compound is not extensively published, data from closely related compounds can provide valuable insights for developing a monitoring protocol. For instance, in the synthesis of N,N-diethyl-2-phenylacetamide, a clear separation between the starting material and the product can be achieved.
The following table presents hypothetical Rf values for the starting material (2-amino-2-phenylacetic acid), an intermediate, and the final product in different solvent systems to illustrate how TLC can be used to monitor the reaction progress. These values are based on the expected polarity of the compounds and data from analogous structures.
| Compound | Structure | Expected Rf in Methanol/Chloroform (5:95) | Expected Rf in n-Butanol/Acetic Acid/Water (3:1:1) |
|---|---|---|---|
| 2-Amino-2-phenylacetic acid | C8H9NO2 | ~0.1 | ~0.4 |
| Activated Ester Intermediate | - | ~0.6 | ~0.7 |
| This compound | C12H18N2O | ~0.4 | ~0.6 |
By observing the changes in the spotting pattern on the TLC plate over time, a chemist can effectively determine the optimal reaction time and confirm the successful formation of this compound. The distinct Rf values of the reactant, intermediate, and product allow for unambiguous tracking of the reaction's progression.
Future Directions in 2 Amino N,n Diethyl 2 Phenylacetamide Research
Exploration of Novel Derivatization Strategies for Optimized Bioactivity
The core structure of 2-amino-N,N-diethyl-2-phenylacetamide offers multiple sites for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic profile. Future research will focus on systematic derivatization strategies. Amide derivatives, in general, are known to be associated with a wide spectrum of biological activities, and their synthesis can be achieved through straightforward reactions between substituted acid groups and various amines. sphinxsai.com
Key strategies will include:
Modification of the Phenyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) to the phenyl ring can significantly influence the molecule's electronic properties and its interaction with biological targets. The synthesis of analogues like 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides has demonstrated how modifications distant from the core acetamide (B32628) can yield compounds with significant antimicrobial activity. researchgate.net
Alteration of the N,N-diethyl Group: Replacing the diethyl groups with other alkyl or cyclic amines can impact the compound's lipophilicity and steric profile, which are crucial for receptor binding and membrane permeability. sphinxsai.com
Modification of the Amino Group: The primary amino group at the alpha-carbon is a key site for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems could lead to novel compounds with distinct pharmacological properties.
These synthetic efforts aim to build a comprehensive structure-activity relationship (SAR) library, guiding the development of next-generation compounds with improved potency and reduced off-target effects.
Table 1: Potential Derivatization Strategies and Desired Outcomes
| Modification Site | Example Modification | Potential Outcome |
|---|---|---|
| Phenyl Ring | Introduction of fluoro, chloro, or methoxy (B1213986) groups | Enhanced binding affinity, altered metabolic stability |
| N,N-diethyl Moiety | Replacement with piperidine (B6355638) or morpholine (B109124) rings | Modified solubility and pharmacokinetic profile |
| α-Amino Group | Conversion to secondary/tertiary amines or amides | Improved target selectivity and bioactivity |
Advanced Mechanistic Elucidation of Biological Actions and Target Validation
A fundamental aspect of future research is to precisely define the mechanism of action of this compound. While related compounds like N,N-diethyl-2-phenylacetamide are known to affect the central and peripheral nervous systems, the specific molecular targets remain to be fully elucidated. researchgate.net The insect repellent DEET (N,N-diethyl-m-toluamide), a structural analogue, has been shown to target octopaminergic nerve pathways in insects, a mechanism distinct from acetylcholinesterase inhibition. nih.gov Determining whether this compound shares this or other mechanisms is a priority.
Future investigations should employ a range of modern techniques:
Chemoproteomics: Utilizes affinity-based probes to identify direct binding partners of the compound in complex biological systems.
Genetic Screening: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby revealing its molecular pathway.
Structural Biology: Co-crystallization of the compound with its purified target protein(s) can provide atomic-level insights into the binding interaction, guiding further rational design.
Electrophysiology: For compounds with neurological activity, patch-clamp studies on neuronal ion channels can clarify effects on nerve signaling. nih.gov
Validating the identified targets is crucial to ensure that the observed biological effects are due to on-target engagement and not off-target activities.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel derivatives of this compound. nih.govinfontd.org These computational tools can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis. nih.gov
Key applications of AI/ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity) of novel, untested derivatives. nih.govmdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR): ML models can build robust QSAR models that correlate specific structural features of the phenylacetamide scaffold with its biological activity, providing deep insights for molecular optimization. crimsonpublishers.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, tailored to have desired properties and to fit a specific biological target. nih.govcrimsonpublishers.com This moves beyond simple modification of an existing scaffold to the creation of truly novel chemical entities.
By leveraging these computational approaches, the drug discovery process can be significantly accelerated, reducing the time and cost associated with identifying optimized lead compounds. nih.govmdpi.com
Development of Targeted Delivery Systems for Enhanced Therapeutic Index
To maximize the therapeutic efficacy of this compound while minimizing potential systemic exposure and off-target effects, the development of advanced drug delivery systems is a critical future direction. Formulating related compounds like DEPA into creams or polymer-based liquids has been shown to enhance their performance and duration of action. nih.govresearchgate.net
Future research should explore nano- and micro-encapsulation technologies, including:
Liposomes and Nanoparticles: Encapsulating the compound within lipid- or polymer-based nanoparticles can improve its solubility, protect it from premature degradation, and modify its release profile.
Microspheres: Can be designed for controlled, sustained release over extended periods.
Conjugation to Targeting Ligands: For specific therapeutic applications, the compound could be conjugated to antibodies or peptides that recognize specific cell surface receptors, thereby directing the drug specifically to the desired tissue or cell type.
These strategies aim to improve the therapeutic index by increasing the drug concentration at the site of action while reducing it elsewhere in the body.
Investigation of Environmental Fate and Transformation Pathways
A comprehensive understanding of the environmental fate of this compound is essential for responsible development. Studies on the structurally similar insect repellent DEET show that it primarily enters the environment through wastewater and can degrade in surface water and soil with a half-life measured in days to weeks. nih.gov The bioaccumulation potential of DEET is considered low. nih.govresearchgate.net
Future environmental research on this compound should include:
Biodegradation Studies: Assessing its rate of degradation in various environmental compartments (soil, water, sediment) under both aerobic and anaerobic conditions. Fungal biodegradation has been identified as a removal process for related compounds. researchgate.net
Identification of Transformation Products: Using advanced analytical techniques like high-resolution mass spectrometry to identify the metabolites and degradation products formed in the environment.
Ecotoxicity Assessment: Evaluating the potential toxicity of the parent compound and its major transformation products to a range of non-target aquatic and terrestrial organisms.
Mobility and Adsorption: Quantifying its tendency to adsorb to soil and sediment (Koc), which determines its mobility in the environment. epa.gov
Table 2: Predicted Environmental Fate Parameters (based on structural analogues)
| Parameter | Predicted Behavior | Basis for Prediction |
|---|---|---|
| Biodegradation Half-Life | Days to weeks | Data from DEET and 2-Amino-N-methylacetamide. nih.govepa.gov |
| Bioaccumulation Potential | Low | Low LogP value, data from DEET. nih.govresearchgate.net |
| Soil Adsorption (Koc) | Low to Moderate | High mobility expected based on DEET studies. nih.govepa.gov |
| Primary Environmental Sink | Surface water and soil | Multimedia modeling of DEET. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-N,N-diethyl-2-phenylacetamide, and how can reaction efficiency be monitored?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-phenylacetamide derivatives can be reacted with sodium azide (NaN₃) in a toluene/water mixture under reflux, followed by reduction to introduce the amino group . Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, solvent removal under reduced pressure and crystallization (ethanol) yield purified intermediates .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on structural analogs (e.g., N,N-diethylacetamide), adhere to GHS guidelines:
- Physical Hazards : Classified as a flammable liquid (Category 4); avoid open flames .
- Health Hazards : Causes skin/eye irritation (Category 1B/1). Use PPE (gloves, goggles) and work in a fume hood. Emergency procedures include rinsing exposed areas with water for 15 minutes .
Q. How can purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) .
- Structural Confirmation : Employ FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and ¹H NMR (characteristic peaks for ethyl groups at δ 1.0–1.2 ppm and aromatic protons at δ 7.2–7.5 ppm) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : In SHELXL, apply full-matrix least-squares refinement on F². Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. Validate with R-factor convergence (<5%) and check for twinning using PLATON .
Q. What experimental design principles apply to evaluating the acute toxicity of DEPA analogs?
- Methodological Answer :
- In Vivo Models : Use Wistar rats (OECD Guideline 423). Administer doses (50–300 mg/kg) orally; monitor mortality, hematological parameters, and histopathology over 14 days .
- Topical Irritation : Apply Draize test (0.5 mL on rabbit skin) to assess erythema/eschar formation at 24–72 hours .
Q. How can contradictory data on synthesis yields be resolved?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction conditions (e.g., solvent polarity, temperature gradients). For example, toluene/water mixtures may improve azide substitution efficiency vs. DMF .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted 2-chloro precursors) and optimize stoichiometry .
Q. What strategies enhance the stability of this compound in polymer matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


